- Microwave-assisted synthesis of ionic liquids of phosphate and application in Knoevenagel reactionNanjing Hangkong Hangtian Daxue Xuebao, 2009, 41(3), 414-417,
Cas no 7351-83-9 (Dimethylphosphate)

Dimethylphosphate structure
Nombre del producto:Dimethylphosphate
Número CAS:7351-83-9
MF:C2H6O4P
Megavatios:125.040401935577
CID:542347
Dimethylphosphate Propiedades químicas y físicas
Nombre e identificación
-
- Phosphoric acid, dimethyl ester, ion(1-)
- Dimethyl phosphate anion
- (Dimethyl phosphate) anion
- KKUKTXOBAWVSHC-UHFFFAOYSA-M
- C1461
- Dimethyl hydrogen phosphate solution, 1000 mug/mL in methanol, ampule of 1.2 mL, certified reference material
- CID 3753418
- Dimethylphosphate
-
- Renchi: 1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4)/p-1
- Clave inchi: KKUKTXOBAWVSHC-UHFFFAOYSA-M
- Sonrisas: P(=O)([O-])(OC)OC
Atributos calculados
- Calidad precisa: 125
- Masa isotópica única: 125
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 7
- Cuenta de enlace giratorio: 2
- Complejidad: 73.4
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -1.2
- Superficie del Polo topológico: 58.6
Propiedades experimentales
- PSA: 68.40000
- Logp: 0.81780
Dimethylphosphate Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 0.3 min, 150 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 6 d, 353 K
Referencia
- Formation and Substructure of Cellulose/Ionic Liquid Complex Crystals: Results from Wide-Angle X-ray Scattering and Solid-State 13C NMR SpectroscopyCrystal Growth & Design, 2022, 22(12), 7603-7610,
Synthetic Routes 3
Condiciones de reacción
1.1 12 h, 130 °C
Referencia
- Research on the degradation behaviors of wood pulp cellulose in ionic liquidsJournal of Molecular Liquids, 2022, 356,,
Synthetic Routes 4
Condiciones de reacción
1.1 24 h, 80 °C
Referencia
- Development of Nanoscale Hybrids from Ionic Liquid-Peptide Amphiphile Assemblies as New Functional MaterialsACS Omega, 2020, 5(24), 14543-14554,
Synthetic Routes 5
Condiciones de reacción
1.1 72 h, 80 °C
Referencia
- additive for lubricating oil comprising ionic liquid, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 6.5 h, 75 °C
Referencia
- Method for preparing imidazolium dialkyl phosphate ionic liquid, China, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 100 °C; 80 h, 120 °C
Referencia
- Screening of glycoside hydrolases and ionic liquids for fibre modificationJournal of Chemical Technology and Biotechnology, 2018, 93(3), 818-826,
Synthetic Routes 8
Condiciones de reacción
1.1 25 °C → 60 °C; 24 h, 60 °C
1.2 Solvents: Diethyl ether ; 60 °C; 6 h, 60 °C; 24 h, 80 °C
1.2 Solvents: Diethyl ether ; 60 °C; 6 h, 60 °C; 24 h, 80 °C
Referencia
- Treating agent for polysaccharide, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 1 h, 100 °C; 18 h, 80 °C
Referencia
- On the solubility of wood in non-derivatising ionic liquidsGreen Chemistry, 2013, 15(9), 2374-2378,
Synthetic Routes 10
Condiciones de reacción
1.1 rt; rt → 80 °C; 24 h, 80 °C
Referencia
- Direct extraction of genomic DNA from maize with aqueous ionic liquid buffer systems for applications in genetically modified organisms analysisAnalytical and Bioanalytical Chemistry, 2014, 406(30), 7773-7784,
Synthetic Routes 11
Condiciones de reacción
1.1 24 h, 80 °C
Referencia
- Imidazolium dialkylphosphates-a class of versatile, halogen-free and hydrolytically stable ionic liquidsGreen Chemistry, 2007, 9(3), 233-242,
Synthetic Routes 12
Condiciones de reacción
1.1 4 h, 120 °C; 18 h, 120 °C
Referencia
- Process for fibrillating lignocellulosic materials using ionic liquids, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condiciones de reacción
1.1 25 °C → 60 °C; 24 h, 60 °C
Referencia
- Ionic liquid for polysaccharide treatment, Japan, , ,
Synthetic Routes 14
Condiciones de reacción
1.1 12 h, 150 °C
Referencia
- Effects of water content on the dissolution behavior of wool keratin using 1-ethyl-3-methylimidazolium dimethylphosphateScience China: Chemistry, 2017, 60(7), 934-941,
Synthetic Routes 15
Condiciones de reacción
1.1 Solvents: Methyl isobutyl ketone ; rt; 15 min, rt; rt → 110 °C; 12 h, 110 °C
Referencia
- Extraction of Polyhydroxyalkanoates from Purple Non-Sulfur Bacteria by Non-Chlorinated SolventsPolymers (Basel, 2021, 13(23),,
Synthetic Routes 16
Condiciones de reacción
1.1 24 h, 80 °C
Referencia
- Dissolution capacity and rheology of cellulose in ionic liquids composed of imidazolium cation and phosphate anionsPolymers for Advanced Technologies, 2019, 30(7), 1751-1758,
Synthetic Routes 17
Condiciones de reacción
1.1 rt; rt → 80 °C; 24 h, 80 °C
Referencia
- Fast and efficient extraction of DNA from meat and meat derived products using aqueous ionic liquid buffer systemsNew Journal of Chemistry, 2015, 39(6), 4994-5002,
Synthetic Routes 18
Condiciones de reacción
Referencia
- DBN-based ionic liquids with high capability for the dissolution of wool keratinRSC Advances, 2017, 7(4), 1981-1988,
Synthetic Routes 19
Condiciones de reacción
1.1 12 h, 423 K
Referencia
- Highly Efficient Dissolution of Wool Keratin by Dimethylphosphate Ionic LiquidsACS Sustainable Chemistry & Engineering, 2015, 3(11), 2925-2932,
Dimethylphosphate Raw materials
Dimethylphosphate Preparation Products
Dimethylphosphate Literatura relevante
-
Sergio J. Garibay,Omar K. Farha,Jared B. DeCoste Chem. Commun. 2019 55 7005
-
Marc Uerdingen,Claudia Treber,Martina Balser,Günter Schmitt,Christoph Werner Green Chem. 2005 7 321
-
Elina Priede,Sindija Brica,Eduards Bakis,Niklavs Udris,Andris Zicmanis New J. Chem. 2015 39 9132
-
Wenqian Chen,Naoki Ogiwara,Kentaro Kadota,Kitt Panyarat,Susumu Kitagawa,Satoshi Horike Dalton Trans. 2017 46 10798
-
5. Radiolysis of di- and tri-methyl phosphates in oxygenated aqueous solution: a model system for DNA strand breakageMan Nien Schuchmann,Clemens von Sonntag J. Chem. Soc. Perkin Trans. 2 1984 699
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